molecular formula C14H9Cl3I2 B11994036 Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- CAS No. 3972-13-2

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-

Cat. No.: B11994036
CAS No.: 3972-13-2
M. Wt: 537.4 g/mol
InChI Key: CLPVQCQBVPUQMN-UHFFFAOYSA-N
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Description

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is a complex organic compound with the molecular formula C14H9Cl3I2. It is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene typically involves the reaction of 4-iodophenylacetic acid with trichloroacetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity. The process may also involve additional steps such as crystallization and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with specific molecular targets. The presence of iodine and chlorine atoms allows it to form strong bonds with various substrates. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is unique due to its specific arrangement of iodine and chlorine atoms, which imparts distinct chemical properties. Its reactivity and potential for forming various derivatives make it valuable in research and industrial applications .

Properties

CAS No.

3972-13-2

Molecular Formula

C14H9Cl3I2

Molecular Weight

537.4 g/mol

IUPAC Name

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H

InChI Key

CLPVQCQBVPUQMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I

Origin of Product

United States

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